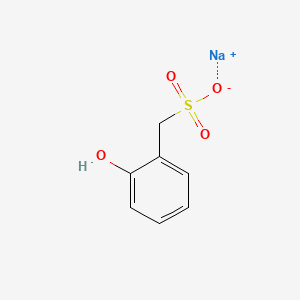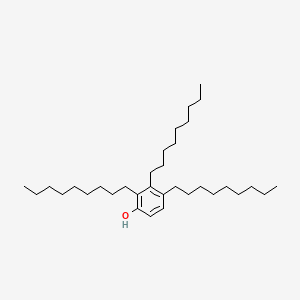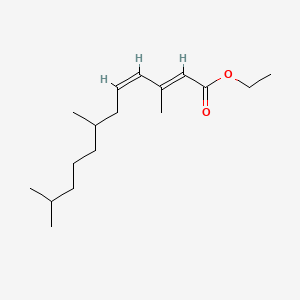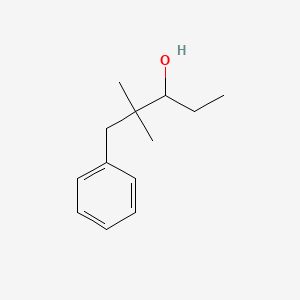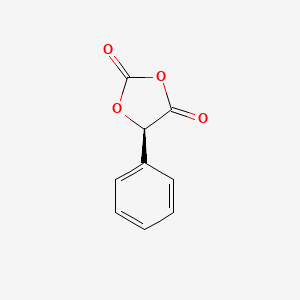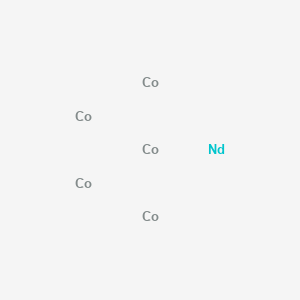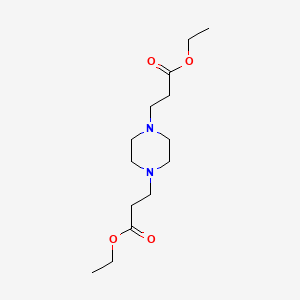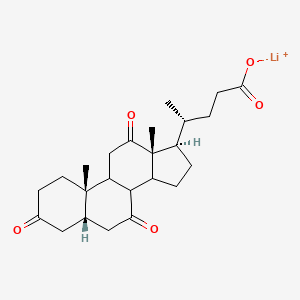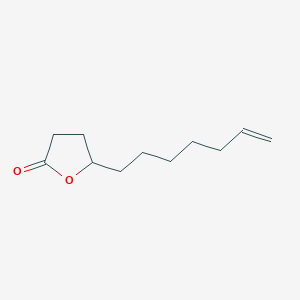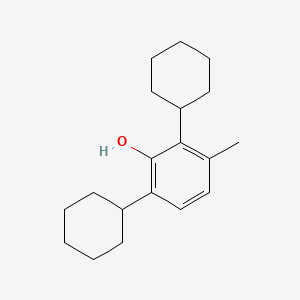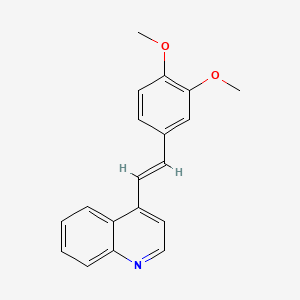
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline is a heterocyclic aromatic organic compound It consists of a quinoline core substituted with a vinyl group at the 4-position, which is further substituted with a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, the reaction would involve the coupling of a 4-bromoquinoline with a 3,4-dimethoxyphenylvinylboronic acid under mild conditions.
Another method involves the Friedländer synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the vinyl group can lead to the formation of 4-(2-(3,4-dimethoxyphenyl)ethyl)quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 4-(2-(3,4-Dimethoxyphenyl)ethyl)quinoline.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity . The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, which lacks the vinyl and 3,4-dimethoxyphenyl substituents.
4-Vinylquinoline: Similar structure but without the 3,4-dimethoxyphenyl group.
3,4-Dimethoxyphenylquinoline: Lacks the vinyl group.
Uniqueness
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline is unique due to the presence of both the vinyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2878-63-9 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-10-8-14(13-19(18)22-2)7-9-15-11-12-20-17-6-4-3-5-16(15)17/h3-13H,1-2H3/b9-7+ |
Clé InChI |
NFGZBGNIUGXLOT-VQHVLOKHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


